1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
Propriétés
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXIJTVSYRADFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route involves the following steps:
Preparation of 5-bromo-2-chloropyrimidine: This can be achieved by bromination of 2-chloropyrimidine.
Formation of pyrrolidine derivative: Pyrrolidine is reacted with an appropriate reagent to introduce the desired substituents.
Coupling reactions: The bromopyrimidine and pyrrolidine derivatives are coupled under specific conditions to form the intermediate compound.
Final assembly: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to active sites, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on substituent effects, synthetic yields, and physicochemical properties:
Key Observations:
Substituent Effects: Halogens: Bromine (target compound) and chlorine/fluorine () improve electronic diversity and intermolecular interactions (e.g., halogen bonding). Bromine’s larger atomic radius may enhance van der Waals interactions compared to lighter halogens . Heterocyclic Diversity: Tetrazole () and coumarin derivatives introduce additional pharmacophoric or photophysical properties absent in the target compound.
Synthetic Efficiency :
- The nitrophenyl derivative () achieved a 79% yield under optimized conditions, suggesting that similar protocols (e.g., condensation reactions) could be adapted for the target compound.
Computational Insights: Density functional theory (DFT) methods () predict that exact exchange terms improve thermochemical accuracy for halogenated systems, which may apply to the target compound’s electronic structure.
Activité Biologique
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound includes several functional groups that may contribute to its pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrrolidine ring, a bromopyrimidine moiety, and a pyrazole component, which are known to be associated with various biological activities. The presence of bromine in the pyrimidine ring may enhance the compound's reactivity and influence its interactions with biological targets .
Biological Activities
Preliminary studies suggest that 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one exhibits several biological activities:
Antimicrobial Activity : Compounds with similar structural features have shown significant antibacterial properties. For instance, derivatives of pyrazole have been noted for their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Antitumor Activity : The bromopyrimidine component is often linked to anticancer effects. Compounds containing this moiety have demonstrated activity against tumor cells in various studies .
The mechanism of action for 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one likely involves the modulation of specific enzymes or receptors within cellular pathways. Interaction studies are essential to elucidate these mechanisms further, which may involve binding to active sites on proteins or influencing signal transduction pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The unique combination of a brominated pyrimidine and a dimethyl oxazole structure in 1-{3-[(5-bromopyrimidin-2-yloxy]pyrrolidin - 1 - yl} - 3 - (3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl) propan - 1 - one may confer distinct pharmacological properties not observed in other similar compounds .
Case Studies and Research Findings
Several studies have investigated compounds related to this structure:
- Pyrazole Derivatives : Research has shown that modifications on the pyrazole nucleus can lead to enhanced anti-inflammatory activity. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Brominated Compounds : Studies highlight the role of bromination in enhancing the bioactivity of pyrimidine derivatives against cancer cells. The presence of halogens often increases lipophilicity, facilitating better membrane penetration and receptor interaction .
Q & A
Q. Critical intermediates :
- 5-Bromo-2-hydroxypyrimidine (ensures regioselective coupling).
- 3-Oxy-pyrrolidine derivatives (enables ring functionalization).
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Standard characterization includes:
- NMR spectroscopy :
- 1H/13C NMR confirms substituent positions on pyrimidine, pyrrolidine, and pyrazole rings. For example, pyrazole methyl groups (δ 2.1–2.3 ppm) and pyrrolidine protons (δ 3.4–3.8 ppm) are diagnostic .
- FTIR : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C17H21BrN4O2: 409.08 g/mol) .
- Melting point analysis : Consistency in melting range (e.g., 138–140°C) indicates purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyrrolidine-pyrimidine coupling .
- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in pyrazole functionalization .
- Temperature control : Reflux conditions (80–100°C) for 6–12 hours balance reaction completeness and side-product minimization .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (ethanol/DMF) isolates high-purity product .
Q. Example optimization :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling | Catalyst | Pd(PPh3)4 (5 mol%) | 46% → 63% |
| Purification | Solvent | DMF/EtOH (1:1) | Purity >98% |
Advanced: How can structural ambiguities (e.g., stereochemistry) be resolved?
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., pyrrolidine C3) .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm regiochemistry .
- Computational modeling : DFT calculations predict stable conformers and validate experimental data .
Advanced: How should researchers address contradictions in published synthetic data (e.g., varying yields)?
Case study : reports yields from 46% to 63% for analogous compounds. Contradictions arise from:
- Substrate purity : Impure intermediates reduce coupling efficiency.
- Catalyst batch variability : Pd catalysts degrade if stored improperly .
- Workup protocols : Incomplete extraction or rapid crystallization traps impurities.
Q. Mitigation strategies :
- Replicate exact conditions (solvent, catalyst source, drying time).
- Use internal standards (e.g., deuterated analogs) for yield quantification .
Advanced: What computational strategies predict the compound’s biological activity?
- Molecular docking : Screens against target proteins (e.g., kinases) using pyrazole and pyrimidine as pharmacophores .
- QSAR modeling : Correlates substituent effects (e.g., bromine electronegativity) with activity trends in analogs .
- ADMET prediction : Estimates bioavailability and toxicity using logP (<3.5) and topological polar surface area (~90 Ų) .
Q. Example docking results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | H-bond: Pyrimidine N1 Hydrophobic: Pyrrolidine |
Note : All methodologies should be validated with empirical assays (e.g., enzyme inhibition, cell viability) due to structural complexity .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
